molecular formula C25H25N3O3S B11342350 Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(4-ethylphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(4-ethylphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11342350
M. Wt: 447.6 g/mol
InChI Key: LSVAKVGMOZKICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(4-ethylphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a cyano group, an ethylphenyl group, and a dihydropyridine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(4-ethylphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonium acetate to form the dihydropyridine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(4-ethylphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(4-ethylphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive agent, including its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(4-ethylphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano and sulfanyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-hydroxy-2-methyl-1,2,3,4-tetrahydro-4,4’-bipyridine-3-carboxylate
  • Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-hydroxy-2-methyl-1,2,3,4-tetrahydro-4,4’-bipyridine-3-carboxylate

Uniqueness

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(4-ethylphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific structural features, such as the presence of both cyano and sulfanyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

ethyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(4-ethylphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H25N3O3S/c1-3-16-10-12-17(13-11-16)21-19(14-26)24(32-15-20(27)29)28-23(18-8-6-5-7-9-18)22(21)25(30)31-4-2/h5-13,21,28H,3-4,15H2,1-2H3,(H2,27,29)

InChI Key

LSVAKVGMOZKICJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC)C3=CC=CC=C3)SCC(=O)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.